molecular formula C24H28O9 B1213591 6-Acetylpicropolin CAS No. 116187-56-5

6-Acetylpicropolin

Cat. No.: B1213591
CAS No.: 116187-56-5
M. Wt: 460.5 g/mol
InChI Key: OATKJIMDMRXKBR-ATQQKGJMSA-N
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Description

6-Acetylpicropolin is a metabolite identified in recent scientific studies, notably affected by microbial treatments such as Lp_L and Lp_M . While direct structural or functional data on 6-Acetylpicropolin remains scarce, its nomenclature suggests a pyridine or piperidine-derived compound with an acetyl substituent. The name "picropolin" may imply a cyclitol or polyol backbone, but this remains speculative without crystallographic or spectroscopic confirmation. Current literature highlights its role in metabolic pathways, with levels significantly reduced under Lp_L treatment (p < 0.05) . Further characterization is needed to clarify its biosynthetic origin and biological significance.

Properties

CAS No.

116187-56-5

Molecular Formula

C24H28O9

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H28O9/c1-13-19(27)20(32-15(3)26)24(12-30-14(2)25)18(5-4-7-22(24)11-31-22)23(13)9-17(33-21(23)28)16-6-8-29-10-16/h6,8,10,13,17-18,20H,4-5,7,9,11-12H2,1-3H3/t13-,17+,18-,20+,22+,23-,24+/m1/s1

InChI Key

OATKJIMDMRXKBR-ATQQKGJMSA-N

SMILES

CC1C(=O)C(C2(C(C13CC(OC3=O)C4=COC=C4)CCCC25CO5)COC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C(=O)[C@@H]([C@@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC[C@]25CO5)COC(=O)C)OC(=O)C

Canonical SMILES

CC1C(=O)C(C2(C(C13CC(OC3=O)C4=COC=C4)CCCC25CO5)COC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural ambiguity of 6-Acetylpicropolin necessitates comparisons with acetylated pyridine derivatives and related metabolites. Below is a comparative analysis of compounds with analogous functional groups or nomenclature:

Table 1: Structural and Functional Comparison of 6-Acetylpicropolin and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Source/Application Reference
6-Acetylpicolinic Acid C₈H₇NO₃ 165.15 97% purity; used in synthetic chemistry Pharmaceutical intermediate
6-Acetamidopicolinic Acid C₈H₈N₂O₃ 180.16 No boiling point data; research reagent Biochemical studies
2-Acetyl-6-Methoxynaphthalene C₁₃H₁₂O₂ 200.23 Topological PSA: 26.3 Ų; Naproxen-related impurity Pharmaceutical reference standard
6-Amino-3-Pyridinecarboxylic Acid C₆H₆N₂O₂ 138.12 High GI absorption; non-BBB permeable Drug synthesis precursor

Key Findings:

Naphthalene Derivatives: 2-Acetyl-6-Methoxynaphthalene shares acetyl and methoxy groups but differs in aromatic backbone, highlighting the diversity of acetylated metabolites .

Functional Differences: Bioavailability: 6-Amino-3-pyridinecarboxylic acid exhibits high gastrointestinal (GI) absorption but lacks blood-brain barrier (BBB) permeability, unlike 6-Acetylpicropolin, whose pharmacokinetics remain unstudied . Applications: 6-Acetylpicolinic acid and 2-Acetyl-6-Methoxynaphthalene serve as pharmaceutical intermediates or reference standards, whereas 6-Acetylpicropolin’s utility is undefined .

Research Gaps: No direct data on 6-Acetylpicropolin’s synthesis, stability, or biological activity exists. Its classification as a cyclitol derivative (implied by "picropolin") warrants investigation into stereochemistry and cyclitol-related pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Acetylpicropolin
Reactant of Route 2
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6-Acetylpicropolin

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